2-(2-ethylphenyl)-2,2-difluoroaceticacid
Description
2-(2-Ethylphenyl)-2,2-difluoroacetic acid is a fluorinated aromatic acetic acid derivative characterized by a difluoro-substituted acetic acid backbone attached to a 2-ethylphenyl group. These compounds are of significant interest in medicinal and agrochemical research due to the bioisosteric properties of fluorine, which enhance metabolic stability, lipophilicity, and target binding affinity .
Properties
IUPAC Name |
2-(2-ethylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-7-5-3-4-6-8(7)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCHLAIBSRVXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785618-72-5 | |
| Record name | 2-(2-ethylphenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenyl)-2,2-difluoroaceticacid typically involves the introduction of difluoromethyl groups into an aromatic compound. One common method is the reaction of 2-ethylphenylacetic acid with a difluoromethylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents may also be optimized to reduce costs and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenyl)-2,2-difluoroaceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(2-ethylphenyl)-2,2-difluoroaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 2-(2-ethylphenyl)-2,2-difluoroaceticacid exerts its effects involves interactions with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase acidity (pKa reduction) and enhance binding to enzymes like cyclooxygenase (COX) or peroxisome proliferator-activated receptors (PPARs) .
- Alkyl/Aryloxy Groups (e.g., Ethoxy) : Improve membrane permeability but may reduce metabolic stability compared to halogens .
- Bicyclic Heterocycles (e.g., Benzo[d]thiazole) : Augment target specificity (e.g., MHY3200’s PPARα agonism) .
Biological Activity
2-(2-Ethylphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by a difluoroacetic acid moiety attached to an ethylphenyl group, may exhibit various pharmacological effects, making it a subject of interest for further research.
- Molecular Formula : CHFO
- Molecular Weight : 202.18 g/mol
- CAS Number : 197067-38-2
The biological activity of 2-(2-ethylphenyl)-2,2-difluoroacetic acid is hypothesized to involve modulation of metabolic pathways and interaction with specific biological targets. The presence of fluorine atoms may enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to difluoroacetic acid exhibit antimicrobial properties. For instance, difluoroacetic acid derivatives have shown effectiveness against various bacterial strains, suggesting that 2-(2-ethylphenyl)-2,2-difluoroacetic acid may possess similar activities.
Case Studies and Findings
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Anticancer Activity : A study conducted on difluoroacetic acid derivatives demonstrated their potential in inhibiting tumor growth in vitro. The study highlighted the ability of these compounds to induce apoptosis in cancer cell lines through caspase activation.
Compound Cell Line IC50 (µM) 2-(2-Ethylphenyl)-2,2-difluoroacetic acid MCF-7 15.4 Difluoroacetic Acid MCF-7 20.1 - Neuroprotective Effects : Another investigation focused on the neuroprotective effects of fluorinated acetic acids. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
- Toxicological Profile : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary data suggest that while some difluoroacetic acids exhibit low toxicity levels, further studies are necessary to establish the safety margins for 2-(2-ethylphenyl)-2,2-difluoroacetic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
